molecular formula C10H13NO3 B020961 6-Maleimido-1-hexanal CAS No. 1076198-37-2

6-Maleimido-1-hexanal

Cat. No.: B020961
CAS No.: 1076198-37-2
M. Wt: 195.21 g/mol
InChI Key: ZWIGHFZUSGHZEZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Maleimido-1-hexanal is primarily used in biochemical research as a crosslinking agent . Its main targets are thiol groups on proteins . These thiol groups, also known as sulfhydryl groups, are functional groups consisting of a sulfur and a hydrogen atom. They are often found in molecules such as cysteine, an amino acid that is a building block of proteins.

Mode of Action

The compound contains a maleimide group , which can react with the thiol groups on proteins to form a covalent bond . This reaction results in a stable and irreversible protein-protein or protein-peptide linkage . This ability to form covalent bonds with proteins makes it a valuable tool in the study of protein structure and function.

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body

Result of Action

The result of this compound’s action is the formation of stable and irreversible protein-protein or protein-peptide linkages . This can lead to changes in protein structure and function, which can have various molecular and cellular effects depending on the specific proteins involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment. Additionally, storage conditions can also affect its stability, with recommendations to store the compound at -80° C .

Comparison with Similar Compounds

6-Maleimido-1-hexanal is unique due to its combination of a maleimide group and an aldehyde group. Similar compounds include:

These similar compounds highlight the versatility of maleimide-containing compounds in various applications.

Properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIGHFZUSGHZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624864
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-37-2
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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